Atosiban - 90779-69-4

Atosiban

Catalog Number: EVT-242588
CAS Number: 90779-69-4
Molecular Formula: C45H71N11O14S2
Molecular Weight: 994.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atosiban is a synthetic peptide classified as an oxytocin receptor antagonist. [] It is a derivative of the naturally occurring hormone oxytocin, specifically a modified form of vasotocin. [] Atosiban is primarily employed in scientific research to investigate the role of oxytocin and vasopressin in various physiological processes, especially those related to uterine activity. [] It is a valuable tool for studying the mechanisms of labor, both preterm and at term, and for exploring the potential of oxytocin receptor antagonism in treating conditions related to uterine contractility. []

Synthesis Analysis

Atosiban can be synthesized using solid-phase peptide synthesis techniques. [] This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid support. [] A convergent condensation approach can also be utilized, where separate peptide fragments are synthesized and then joined in a liquid phase condensation reaction. [] This method can enhance yield and purity, making it suitable for large-scale production. []

Molecular Structure Analysis

Atosiban is a nonapeptide with a molecular formula of C43H67N11O12S2. [] Its molecular structure consists of a cyclic disulfide bridge formed between two cysteine residues, along with a sequence of amino acids that differ from oxytocin. [] This specific arrangement of amino acids is crucial for its binding affinity to oxytocin receptors and its ability to competitively antagonize the actions of oxytocin. []

Mechanism of Action

Atosiban acts as a competitive antagonist at oxytocin receptors, specifically targeting the V1a subtype. [] By binding to these receptors in the myometrium (uterine muscle), atosiban blocks the binding of oxytocin, thus preventing oxytocin-induced uterine contractions. [] Atosiban has also been observed to interact with vasopressin receptors, albeit with a lower affinity compared to oxytocin receptors. [] Recent research suggests that atosiban may exhibit "biased agonism" at oxytocin receptors, selectively activating a Gi-mediated pathway that leads to inhibition of cell growth. []

Physical and Chemical Properties Analysis

Atosiban is a white to off-white powder with good solubility in water and polar organic solvents. [] Its relatively short half-life of 12-18 minutes in vivo is attributed to its rapid metabolism. [, ] Its molecular weight is approximately 994.2 g/mol. [] Notably, atosiban does not readily cross the blood-brain barrier, limiting its potential for central nervous system effects. []

Applications
  • Understanding the role of oxytocin in labor: Atosiban is employed to investigate the precise role of oxytocin in the initiation and progression of labor, both at term and preterm. [, ] Its ability to block oxytocin receptors helps researchers dissect the specific contributions of oxytocin signaling in uterine contractility. [, ]
  • Exploring alternative tocolytic therapies: Atosiban serves as a model compound for developing novel tocolytic therapies, particularly for the management of preterm labor. [] Its mechanism of action provides insights into alternative strategies for inhibiting uterine contractions. []
  • Investigating the impact of oxytocin on other physiological processes: Atosiban is used to study the role of oxytocin in various other physiological processes, such as lactation, stress response, and social behavior. [, ] By blocking oxytocin receptors, researchers can determine the specific effects of oxytocin signaling in these processes. [, ]
  • Developing selective oxytocin receptor modulators: Atosiban serves as a template for designing more selective oxytocin receptor antagonists or agonists. [] These compounds could target specific oxytocin receptor subtypes or activate specific signaling pathways, leading to more targeted therapeutic interventions. []
Future Directions
  • Developing orally active oxytocin receptor antagonists: Future research could focus on developing atosiban analogues that are orally active, offering a more convenient route of administration for potential therapeutic applications. []
  • Investigating the potential of atosiban in treating other conditions: Research could explore the therapeutic potential of atosiban in conditions like dysmenorrhea, endometriosis, and premenstrual syndrome, where oxytocin may play a role. []
  • Understanding the long-term effects of atosiban exposure: Studies should investigate the long-term effects of atosiban exposure, particularly in infants exposed to the drug in utero. [, ] This information is crucial for evaluating its overall safety profile. [, ]

Oxytocin

  • Compound Description: Oxytocin is a peptide hormone naturally produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in parturition, stimulating uterine contractions during labor, and lactation, facilitating milk ejection through the "let-down reflex". [, , , , , , ]
  • Relevance: Oxytocin is the primary endogenous ligand for the oxytocin receptor, the same receptor that Atosiban targets. Atosiban acts as a competitive antagonist of oxytocin at this receptor, effectively blocking or reducing its effects, making it a valuable therapeutic agent for preterm labor management. [, , , , , , ]

Vasopressin

  • Compound Description: Vasopressin, also known as antidiuretic hormone, is a peptide hormone produced in the hypothalamus and released by the posterior pituitary gland. Its primary function is to regulate water reabsorption in the kidneys, influencing blood pressure and electrolyte balance. [, , , , ]
  • Relevance: Similar to oxytocin, vasopressin also interacts with specific receptors in the body. Atosiban demonstrates affinity for both oxytocin and vasopressin V1a receptors, acting as an antagonist at both sites. This dual action may contribute to its overall pharmacological profile and clinical effects. [, , , , ]

Ritodrine

  • Compound Description: Ritodrine is a beta-2 adrenergic agonist medication used to suppress premature labor by relaxing uterine smooth muscle. [, , , , , ]
  • Relevance: Ritodrine represents a different class of tocolytic agents compared to Atosiban. Clinical trials have compared the efficacy and safety of Atosiban with ritodrine in preterm labor management, indicating comparable efficacy but with a more favorable side-effect profile for Atosiban. [, , , , , ]

Nifedipine

  • Compound Description: Nifedipine is a calcium channel blocker commonly prescribed to treat hypertension (high blood pressure) and angina (chest pain). It exerts its tocolytic effects by inhibiting calcium influx into smooth muscle cells, leading to uterine relaxation. [, , , , ]
  • Relevance: Nifedipine is another alternative to Atosiban in preterm labor management. Studies comparing the two drugs suggest that while both effectively prolong pregnancy, Atosiban might have a better safety profile with fewer maternal side effects. [, , , , ]
  • Compound Description: Magnesium sulfate is an inorganic salt with various medical applications. In preterm labor management, it is used for its tocolytic properties, primarily by competing with calcium at the cellular level, leading to smooth muscle relaxation. []
  • Relevance: Like ritodrine and nifedipine, magnesium sulfate offers an alternative tocolytic approach to Atosiban. While clinical trials directly comparing these agents are limited, they are all considered options for preterm labor management, with different mechanisms of action and potential side-effect profiles. []

Barusiban

  • Compound Description: Barusiban is an oxytocin receptor antagonist investigated for its potential in delaying preterm labor. [, ]

Nolasiban

  • Compound Description: Nolasiban is an orally active oxytocin receptor antagonist investigated for potential use in assisted reproductive technology (ART) and preterm labor. [, ]
  • Relevance: Nolasiban, like Atosiban, targets the oxytocin receptor but has the advantage of oral administration. Research is ongoing to determine its efficacy and safety in various clinical settings. [, ]

Epelsiban

  • Compound Description: Epelsiban is a small-molecule oxytocin receptor antagonist explored as a potential therapeutic agent for preterm labor. []
  • Relevance: Epelsiban, along with retosiban, represents a newer generation of small-molecule oxytocin receptor antagonists. Research aims to investigate whether these agents offer pharmacological advantages over existing treatments like Atosiban. []

Retosiban

  • Compound Description: Retosiban is a small-molecule oxytocin receptor antagonist investigated for its potential in preventing preterm labor. [, , ]
  • Relevance: Retosiban, similar to epelsiban, represents a novel class of small-molecule oxytocin receptor antagonists. Studies are exploring its efficacy and safety profile compared to traditional peptide-based antagonists like Atosiban. [, , ]

DesGly(NH2)9,d(CH2)5[Tyr(Me)2,Thr4]OVT

  • Compound Description: This compound, a des-9-glycinamide analogue of ornithine-vasotocin, is a potent oxytocin and vasopressin antagonist. []
  • Relevance: This compound served as a lead structure for the development of more selective oxytocin antagonists. Modifications to its structure, such as the introduction of thienylalanine (Thi) or D-thienylalanine (D-Thi) at position 2, led to the synthesis of analogues with improved selectivity profiles compared to Atosiban. []

1-deamino[D-Tyr(Et)2, Thr4]OVT (Tractocile)

  • Compound Description: This compound is the chemical name for Atosiban and is marketed under the trade name Tractocile. It is a potent oxytocin receptor antagonist used clinically for the prevention of premature labor. []
  • Relevance: This compound highlights the clinical relevance of Atosiban in managing preterm labor. Its successful development and marketing underscore the importance of oxytocin receptor antagonists in obstetric practice. []

Glyceryl Trinitrate

  • Compound Description: Glyceryl trinitrate, also known as nitroglycerin, is a medication primarily used to treat angina (chest pain) by relaxing blood vessels. It acts as a nitric oxide donor, increasing nitric oxide levels, which leads to vasodilation. []
  • Relevance: While not a direct structural analogue of Atosiban, glyceryl trinitrate provides insights into the role of nitric oxide in uterine relaxation. Its ability to inhibit myometrial activity in a dose-dependent manner, which can be reversed by oxytocin and other uterotonic agents, highlights the complex interplay of various signaling pathways involved in uterine contractility. []

Properties

CAS Number

90779-69-4

Product Name

Atosiban

IUPAC Name

(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C45H71N11O14S2

Molecular Weight

994.2 g/mol

InChI

InChI=1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1

InChI Key

VWXRQYYUEIYXCZ-OBIMUBPZSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Solubility

Soluble in DMSO, not in water

Synonyms

(Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
(Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
atosiban
ORF 22164
ORF-22164
oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
RWJ 22164
RWJ-22164

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.